MS012
Overview
Description
It has an IC50 value of 7 nanomolar and shows over 140-fold selectivity for GLP over G9a and other methyltransferases . This compound is primarily used in biochemical and physiological research due to its specificity and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS012 involves multiple steps, starting from the appropriate quinazoline derivatives. The key steps include:
Formation of the quinazoline core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide.
Substitution reactions: Introduction of the hexyl and piperidinyl groups is done through nucleophilic substitution reactions.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
MS012 undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under strong oxidative conditions, though this is not commonly employed in its practical applications.
Reduction: The quinazoline core can be reduced under specific conditions, though this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and hexyl positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at the piperidinyl or hexyl positions .
Scientific Research Applications
MS012 is extensively used in scientific research due to its specificity as a GLP lysine methyltransferase inhibitor. Some of its applications include:
Cancer Research: Investigating the role of GLP in cancer progression and exploring this compound as a potential therapeutic agent.
Epigenetics: Studying the epigenetic regulation of gene expression through lysine methylation.
Neurodegenerative Diseases: Researching the involvement of GLP in neurodegenerative disorders and potential therapeutic interventions.
Inflammatory Diseases: Exploring the role of GLP in inflammation and the potential of this compound in modulating inflammatory responses.
Mechanism of Action
MS012 exerts its effects by selectively inhibiting the activity of G9a-like Protein (GLP) lysine methyltransferase. This inhibition occurs through binding to the active site of the enzyme, preventing the methylation of lysine residues on histone proteins. This, in turn, affects the epigenetic regulation of gene expression, leading to various downstream effects depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
UNC0642: Another selective inhibitor of GLP with similar potency.
BIX-01294: A less selective inhibitor that targets both GLP and G9a.
A-366: A dual inhibitor of GLP and G9a with moderate selectivity.
Uniqueness of MS012
This compound stands out due to its high selectivity for GLP over G9a and other methyltransferases, making it a valuable tool for studying the specific roles of GLP in various biological processes. Its potency and selectivity profile make it preferable for applications where off-target effects need to be minimized .
Properties
CAS No. |
2089617-83-2 |
---|---|
Molecular Formula |
C22H35N5O2 |
Molecular Weight |
401.555 |
IUPAC Name |
2-N-hexyl-6,7-dimethoxy-4-N-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C22H35N5O2/c1-5-6-7-8-11-23-22-25-18-15-20(29-4)19(28-3)14-17(18)21(26-22)24-16-9-12-27(2)13-10-16/h14-16H,5-13H2,1-4H3,(H2,23,24,25,26) |
InChI Key |
ZYNUWSFRZCRKSN-UHFFFAOYSA-N |
SMILES |
CCCCCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)C)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS012; MS-012; MS 012. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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